molecular formula C12H16N2O B1268442 (3-Amino-phenyl)-piperidin-1-yl-methanone CAS No. 77201-13-9

(3-Amino-phenyl)-piperidin-1-yl-methanone

Cat. No. B1268442
CAS RN: 77201-13-9
M. Wt: 204.27 g/mol
InChI Key: AITMOJIGHBMWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes including substitution reactions, amidation, and catalytic hydrogenation. For instance, the synthesis of related compounds involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, followed by steps including amidation, Friedel-Crafts acylation, and hydration, leading to the final product with reasonable overall yields (Zheng Rui, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by single crystal X-ray diffraction studies, revealing conformational details such as chair conformations of the piperidine ring and the geometrical arrangements around functional groups. For example, a related compound exhibited a chair conformation for the piperidine ring and a distorted tetrahedral geometry around sulfur atoms, with the structure being stabilized by intra and intermolecular hydrogen bonds (C. S. Karthik et al., 2021).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, including substitution reactions that lead to the synthesis of the compounds. They may exhibit reactivity typical of piperidines and amides, such as nucleophilic substitution at the carbonyl or aromatic substitution at the phenyl ring.

Physical Properties Analysis

The physical properties, including thermal and optical characteristics of related compounds, are studied using techniques like thermogravimetric analysis and spectroscopic methods. For example, the thermal stability of a compound within this class was reported to be stable in the temperature range of 20-170°C, and its structure influences its optical properties (C. S. Karthik et al., 2021).

Scientific Research Applications

Anticancer Activity

Synthesized derivatives of (3-Amino-phenyl)-piperidin-1-yl-methanone have demonstrated antileukemic activity. Compounds with specific substitutions on the phenyl ring have shown to inhibit the growth of human leukemia cells through induction of apoptosis. This suggests the compound's framework possesses anticancer properties, especially against leukemia (Vinaya et al., 2011).

Antimicrobial Activity

Various studies have synthesized and evaluated the antimicrobial efficacy of (3-Amino-phenyl)-piperidin-1-yl-methanone derivatives. These compounds have shown variable and modest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel et al., 2011; Mallesha & Mohana, 2014).

Neuroprotective Activities

Derivatives of (3-Amino-phenyl)-piperidin-1-yl-methanone have been explored for their neuroprotective effects. Aryloxyethylamine derivatives, for instance, have shown significant neuroprotective effects against glutamate-induced cell death and demonstrated anti-ischemic activity, highlighting their potential as neuroprotective agents for the treatment of ischemic stroke (Zhong et al., 2020).

properties

IUPAC Name

(3-aminophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITMOJIGHBMWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346047
Record name (3-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-phenyl)-piperidin-1-yl-methanone

CAS RN

77201-13-9
Record name (3-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.